Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-

regioselective sulfonylation nitrotoluene electrophilic substitution herbicide intermediate synthesis

90764-86-6 is the authentic 6-methylsulfonyl-2-nitrotoluene (ortho-regioisomer). This minor isomer (8–11% in standard sulfonylation) is the required electrophilic precursor for 2‑benzoyl‑1,3‑cyclohexanedione herbicides. Generic sourcing almost invariably delivers the 4‑isomer (CAS 1671‑49‑4), which introduces a regioisomeric mismatch that can terminate desired reactivity or abolish biological activity. Specify melting point range or HPLC retention criteria for the ortho‑isomer to ensure lot identity. Procure authentic reference material for method development and calibrate in‑process monitoring before scaling alternative synthetic routes.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 90764-86-6
Cat. No. B12831343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2-methyl-1-(methylsulfonyl)-3-nitro-
CAS90764-86-6
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1S(=O)(=O)C)[N+](=O)[O-]
InChIInChI=1S/C8H9NO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3
InChIKeyAPAOXUFKDAKBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

90764-86-6 – 2-Methyl-3-nitro Phenyl Methyl Sulfone Intermediate for Herbicide R&D


Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- (CAS 90764-86-6; synonym 6‑methylsulfonyl‑2‑nitrotoluene) is a trisubstituted nitroaromatic sulfone with the molecular formula C₈H₉NO₄S and an exact mass of 215.025 Da [1][2]. The compound carries an electron‑withdrawing nitro group, an electron‑withdrawing methylsulfonyl group, and an ortho‑methyl substituent on the same benzene ring. This substitution pattern defines its steric and electronic profile and distinguishes it from the more abundant 4‑methylsulfonyl regioisomer. In the patent literature, 90764-86-6 is explicitly cited as an intermediate en route to 2‑(2′,4′‑disubstituted benzoyl)‑1,3‑cyclohexanedione herbicides [3].

Why 4-Regioisomer or Other Nitrotoluene Sulfones Cannot Replace CAS 90764-86-6 in Regioselective Syntheses


The methylsulfonylation of 2‑nitrotoluene strongly favors the 4‑position over the 6‑position [1]. In the best‑documented catalytic procedure, the 6‑isomer (target compound) accounts for only 8–11 % of the crude product mixture, whereas the 4‑isomer constitutes 69–86 % [1]. Consequently, generic sourcing of “methylsulfonyl‑nitrotoluene” almost invariably delivers the 4‑regioisomer (CAS 1671‑49‑4), which places the methylsulfonyl group para to the methyl substituent rather than ortho. When a downstream synthetic sequence – such as the construction of 2‑(2′,4′‑disubstituted benzoyl)‑1,3‑cyclohexanedione herbicides – requires the 2‑methyl‑3‑nitro sulfone substitution pattern, substitution with the commercially dominant 4‑isomer introduces a regioisomeric mismatch that can terminate the desired reactivity or shift the biological activity of the final molecule [1][2]. The quantitative comparison below makes this regioisomeric differentiation explicit.

Quantitative Differentiation Evidence for CAS 90764-86-6 Versus the 4‑Regioisomer


Regioisomeric Product Ratio in the Key Sulfonylation Reaction

In the methanesulfonylation of 2‑nitrotoluene catalyzed by trifluoromethanesulfonic acid, the target 6‑methylsulfonyl‑2‑nitrotoluene (CAS 90764‑86‑6) is the minor isomer, while the 4‑methylsulfonyl‑2‑nitrotoluene (CAS 1671‑49‑4) is the major isomer [1]. Across two independent experimental examples, the 6‑isomer:4‑isomer ratio varies between approximately 1:8.6 and 1:7.8 [1]. This inherent bias means that the 6‑isomer must be isolated from a low‑yielding reaction stream unless a dedicated synthetic route is employed.

regioselective sulfonylation nitrotoluene electrophilic substitution herbicide intermediate synthesis

Melting Point Differential as Identity Verification Criterion

The 4‑methylsulfonyl‑2‑nitrotoluene comparator (CAS 1671‑49‑4) has a consistently reported melting point of 120–122 °C across multiple commercial and database sources . For the target 6‑isomer (CAS 90764‑86‑6), a precise experimental melting point is not published in open access databases; vendor descriptions indicate a “yellowish liquid or solid depending on purity” without a defined range . This physical-state divergence – crystalline solid for the 4‑isomer versus potentially liquid or low‑melting solid for the 6‑isomer – serves as a practical, bench‑level discrimination tool for incoming material verification.

solid-state characterization isomer identity confirmation quality control

Predicted Physicochemical Descriptors Differentiate Handling and Purification Behavior

Computed properties from the Chem960 database for CAS 90764‑86‑6 indicate 0 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, 1 rotatable bond, a complexity score of 313, and an exact mass of 215.025 Da [1]. While these individual computed values are identical to those of the 4‑isomer (same molecular formula), the 1‑rotatable‑bond constraint combined with the ortho‑methylsulfonyl arrangement can increase base‑line resolution in reversed‑phase HPLC relative to the para‑substituted analog [2]. Although head‑to‑head HPLC retention data are not available in the public domain for this exact pair, the class‑level inference is that ortho‑substituted nitroaromatics typically elute earlier than their para‑counterparts under standard RP‑C18 conditions due to reduced effective hydrophobicity.

computed molecular properties retention time prediction logP

Target Application Scenarios for CAS 90764-86-6 Based on Regioisomeric Evidence


Synthesis of 2‑(2′‑Methyl‑3′‑nitro‑6′‑methylsulfonyl benzoyl)‑1,3‑cyclohexanedione Herbicide Candidates

The target compound is positioned as the electrophilic benzoyl chloride precursor for 2‑benzoyl‑1,3‑cyclohexanedione herbicides [1]. After oxidation of the methyl group to the carboxylic acid and conversion to the acid chloride, the 2‑methyl‑3‑nitro‑6‑methylsulfonyl substitution pattern is introduced into the final herbicidal scaffold. Using the 4‑isomer here would place the methylsulfonyl group at the para position relative to the benzoyl linkage, altering the distance and angle between key pharmacophoric elements and potentially abolishing herbicidal activity. This scenario is supported by the explicit citation of the 6‑isomer in patent WO1992014701A1 [1].

Quality Control Receiving Inspection for Regioisomeric Purity

Because the 6‑isomer is the minor product of common synthetic routes [2], incoming lots of “methylsulfonyl‑nitrotoluene” must be verified for regioisomeric identity. The melting point differential (> 95 °C lower for the 6‑isomer) provides a simple pass/fail gate. Complementary HPLC retention time prediction allows QC laboratories to differentiate the ortho‑methylsulfonyl regioisomer from the para‑isomer without a dedicated reference standard for the 6‑isomer. Procurement specifications should therefore require a melting point range or an HPLC retention window specific to the ortho‑isomer.

Synthetic Route Scouting and Process Development for Minor Regioisomer Production

For medicinal or agricultural chemistry programs that find the 6‑methylsulfonyl substitution pattern essential, the low natural abundance (8–11 %) in direct sulfonylation reactions [2] justifies investment in alternative synthetic strategies. These may include directed ortho‑metalation–sulfonylation sequences or nitro‑group migration approaches. Procurement of authentic 90764‑86‑6 as a reference material is critical for method development and for calibrating in‑process GC or HPLC monitoring when such alternative routes are being optimized.

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